3-(Propan-2-yloxy)propanoyl chloride
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Overview
Description
3-(Propan-2-yloxy)propanoyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol . It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Propan-2-yloxy)propanoyl chloride can be synthesized through the reaction of 3-(propan-2-yloxy)propanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The process involves the use of specialized equipment to handle the corrosive nature of thionyl chloride and the by-products produced during the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yloxy)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(propan-2-yloxy)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Alcohols: Formed by the reduction of the acyl chloride group.
Scientific Research Applications
3-(Propan-2-yloxy)propanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients (APIs).
Materials Science: In the preparation of polymers and other advanced materials.
Biochemistry: As a reagent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH₃COCl): A simpler acyl chloride with similar reactivity but a smaller molecular structure.
Benzoyl Chloride (C₆H₅COCl): An aromatic acyl chloride with different reactivity due to the presence of the benzene ring.
Propionyl Chloride (C₂H₅COCl): Another aliphatic acyl chloride with a shorter carbon chain.
Uniqueness
3-(Propan-2-yloxy)propanoyl chloride is unique due to the presence of the propan-2-yloxy group, which imparts different steric and electronic properties compared to simpler acyl chlorides. This uniqueness allows it to participate in specific reactions and form derivatives that may not be easily accessible using other acyl chlorides.
Properties
IUPAC Name |
3-propan-2-yloxypropanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOBPCFTVGNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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